Pbrm1-BD2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

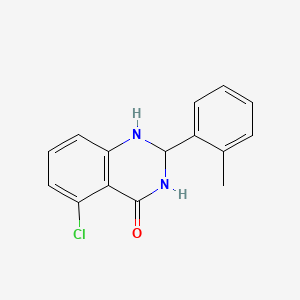

Molecular Formula |

C15H13ClN2O |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

5-chloro-2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |

InChI Key |

ZDFFMEAQARQRHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

PBRM1-BD2-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, plays a critical role in transcriptional regulation. Its second bromodomain, PBRM1-BD2, is a crucial anchor point for the PBAF complex to acetylated histones, making it an attractive target for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the mechanism of action of PBRM1-BD2-IN-4 (also identified as compound 15 in primary literature), a potent and selective inhibitor of PBRM1-BD2. We will detail its binding affinity, inhibitory activity, and cellular effects, supported by comprehensive data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to PBRM1 and the PBAF Complex

PBRM1 is a large, multi-domain protein that serves as a scaffolding subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] The PBAF complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for targeting the PBAF complex to specific genomic loci, where it can then execute its remodeling functions.

The second bromodomain of PBRM1, PBRM1-BD2, has been identified as a key driver for the association of the PBAF complex with chromatin.[2] Studies have shown that PBRM1-BD2 preferentially binds to acetylated histone H3 at lysine 14 (H3K14ac).[3] Furthermore, PBRM1-BD2, along with the fourth bromodomain (BD4), can also associate with double-stranded RNA, which enhances its binding to acetylated histone tails, highlighting a complex regulatory mechanism for PBAF recruitment and function.[4][5] Given its critical role in tethering the PBAF complex to chromatin, selective inhibition of PBRM1-BD2 presents a promising strategy to modulate PBAF-dependent gene expression and cellular processes.

This compound: A Selective Inhibitor of PBRM1-BD2

This compound (compound 15) was discovered through a protein-detected NMR-based fragment screen, which identified novel chemical scaffolds with affinity for PBRM1-BD2.[2] Subsequent structure-activity relationship (SAR) studies led to the development of this potent and selective inhibitor.

Biochemical Activity

The inhibitory activity and binding affinity of this compound have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound and related compounds for comparison.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against PBRM1-BD2

| Compound | IC50 (µM) for PBRM1-BD2 |

| This compound (Compound 15) | 0.2 ± 0.04 [2] |

| PBRM1-BD2-IN-5 (Compound 16) | 0.26 ± 0.04[2] |

| Compound 7 (non-selective) | 0.2 ± 0.02[2] |

| Compound 8 | 6.3 ± 1.4[2] |

Table 2: Binding Affinity of this compound and Related Compounds to PBRM1 Bromodomains

| Compound | PBRM1-BD2 Kd (µM) | PBRM1-BD5 Kd (µM) |

| This compound (Compound 15) | 5.5 | 11.1 |

| PBRM1-BD2-IN-5 (Compound 16) | 1.5 ± 0.9[2] | 3.9 ± 2.6[2] |

| Compound 7 (non-selective) | 0.7[2] | 0.35[2] |

Table 3: Thermal Shift Induced by this compound and Related Compounds on PBRM1-BD2

| Compound | ΔTm (°C) for PBRM1-BD2 |

| This compound (Compound 15) | 5.4[2] |

| PBRM1-BD2-IN-5 (Compound 16) | 5.4[2] |

Selectivity Profile

A crucial aspect of a chemical probe is its selectivity for the intended target over other related proteins. While a comprehensive selectivity panel for this compound is not publicly available, the parent study demonstrated that related compounds, such as PBRM1-BD2-IN-5 (compound 16), exhibit high selectivity for PBRM1 bromodomains over the structurally similar bromodomains of SMARCA2 and SMARCA4.[2] This suggests that the chemical scaffold of this compound is amenable to achieving high selectivity.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PBRM1-BD2 bromodomain. By occupying the acetyl-lysine binding pocket of PBRM1-BD2, the inhibitor prevents the interaction of the PBAF complex with acetylated histones, thereby displacing it from its target genomic loci.

Caption: Signaling pathway illustrating the mechanism of action of this compound.

This disruption of PBAF localization is expected to lead to changes in the expression of PBAF target genes. In the context of certain cancers, such as prostate cancer, where PBRM1 is considered a tumor promoter, this altered gene expression can result in an anti-proliferative phenotype.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound, based on the protocols described in the primary literature.[2]

NMR-Based Fragment Screening

This technique was employed for the initial discovery of the chemical scaffold of this compound.

Caption: Experimental workflow for NMR-based fragment screening and lead optimization.

Protocol:

-

Protein Expression and Purification: Express 15N-labeled PBRM1-BD2 in E. coli and purify using standard chromatography techniques.

-

Fragment Library Screening:

-

Prepare a fragment library in pools of 12 fragments.

-

Acquire 1H-15N HSQC NMR spectra of 100 µM 15N-PBRM1-BD2 in the absence and presence of each fragment pool.

-

Identify "hit" pools by observing chemical shift perturbations in the protein's NMR spectrum.

-

-

Hit Deconvolution and Validation:

-

For each hit pool, screen smaller sub-pools and individual fragments to identify the active compound.

-

Confirm the binding of individual hits by acquiring 1H-15N HSQC spectra.

-

Determine the dissociation constant (Kd) for validated hits by titrating increasing concentrations of the fragment into a solution of 15N-PBRM1-BD2 and monitoring the chemical shift changes.

-

AlphaScreen Assay

This high-throughput assay was used to determine the in vitro inhibitory potency (IC50) of this compound.

Caption: Experimental workflow for the AlphaScreen assay.

Protocol:

-

Reagent Preparation:

-

Dilute His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in assay buffer.

-

Prepare a serial dilution of this compound.

-

-

Assay Plate Setup:

-

In a 384-well plate, add PBRM1-BD2, biotinylated H3K14ac peptide, and the this compound dilution series.

-

Incubate at room temperature.

-

-

Bead Addition and Signal Detection:

-

Add a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Differential Scanning Fluorimetry (DSF)

DSF was used to measure the thermal stabilization of PBRM1-BD2 upon binding of this compound.

Protocol:

-

Reaction Setup:

-

In a 96-well PCR plate, mix PBRM1-BD2 protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound (this compound) or DMSO control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient to gradually increase the temperature.

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

Determine the melting temperature (Tm), which is the midpoint of the transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the inhibitor.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction between PBRM1-BD2 and the inhibitor.

Protocol:

-

Sample Preparation:

-

Dialyze the PBRM1-BD2 protein and the inhibitor into the same buffer to minimize heats of dilution.

-

Load the protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Activity and Phenotypic Effects

The cellular activity of PBRM1-BD2 inhibitors has been primarily investigated in cancer cell lines where PBRM1 is considered a pro-tumorigenic factor. For instance, in the LNCaP prostate cancer cell line, which shows a dependency on PBRM1 for viability, treatment with PBRM1-BD2 inhibitors leads to a dose-dependent decrease in cell proliferation.[2] This effect is more pronounced in cells with normal PBRM1 levels compared to those where PBRM1 has been knocked down, indicating on-target activity.[6]

The inhibition of the PBRM1-BD2 interaction is hypothesized to disrupt the localization of the PBAF complex, leading to downstream changes in gene expression. While specific gene expression profiling for this compound has not been reported, studies on PBRM1 function suggest that its inhibition could affect pathways related to cell cycle progression, cell adhesion, and metabolism.[7]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological functions of the PBRM1-BD2 bromodomain and the PBAF complex. Its potency and selectivity make it a suitable tool for dissecting the role of PBRM1-BD2 in gene regulation and cellular processes. Future studies should focus on a comprehensive selectivity profiling of this compound against a broader panel of bromodomains to further validate its specificity. Additionally, detailed investigations into the downstream effects of this compound on global gene expression and the chromatin landscape will provide a more complete understanding of its mechanism of action and its therapeutic potential. Further optimization of this chemical scaffold could lead to the development of novel therapeutics for the treatment of cancers that are dependent on PBRM1 function.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

PBRM1-BD2-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of PBRM1-BD2-IN-4, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers, notably clear cell renal cell carcinoma. This guide details the quantitative biochemical and biophysical data for this compound, outlines the experimental protocols for its synthesis and characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Polybromo-1 (PBRM1) is a large, multi-domain protein that serves as a critical component of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] These complexes play a fundamental role in regulating gene expression by altering nucleosome structure and accessibility. PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for tethering the PBAF complex to specific chromatin regions, thereby influencing gene transcription.

Mutations and alterations in the PBRM1 gene are frequently observed in several cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC).[2] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a key driver for the chromatin association of the PBAF complex.[2] Consequently, the development of small molecule inhibitors that selectively target PBRM1 bromodomains is a promising therapeutic strategy for cancers dependent on PBRM1 function.

This compound, also identified as compound 15 in foundational research, emerged from a nuclear magnetic resonance (NMR)-based fragment screening campaign aimed at identifying selective inhibitors of PBRM1-BD2.[2] This compound demonstrated potent inhibition of PBRM1-BD2 and selectivity over other bromodomains within the same family, such as those of SMARCA2 and SMARCA4.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound (Compound 15) and Analogs

| Compound ID | PBRM1-BD2 IC50 (μM)[2] | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) |

| This compound (15) | 0.2 ± 0.04 | 5.5 | 11.1 |

| 16 | 0.26 ± 0.04 | 1.5 ± 0.9 | 3.9 ± 2.6 |

| 7 (unselective) | 0.2 ± 0.02 | - | - |

| 19 | 50 ± 11 | - | - |

Table 2: Thermal Shift (ΔTm) Data for this compound (Compound 15) and Analogs

| Compound ID | PBRM1-BD2 ΔTm (°C)[2] |

| This compound (15) | 5.4 |

| 16 | 5.4 |

| 17 | ≤3.4 |

| 18 | ≤3.4 |

Experimental Protocols

Synthesis of this compound (Compound 15)

The synthesis of this compound involves a multi-step process, beginning with the formation of the[1][2][3]triazolo[1,5-a]pyridine core, followed by functional group manipulations and a final amide coupling reaction. The following is a representative, detailed protocol inferred from general synthetic schemes for this class of compounds.

Step 1: Synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid

A mixture of 2,6-diaminopyridine (1 equivalent) and ethyl 2-cyano-2-oxoacetate (1.1 equivalents) in ethanol is heated at reflux for 12 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate ethyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. This ester is then hydrolyzed by heating in a mixture of ethanol and aqueous sodium hydroxide (2M) at 60°C for 4 hours. After cooling, the solution is acidified with hydrochloric acid (2M) to precipitate the 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, which is filtered, washed with water, and dried.

Step 2: Synthesis of 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid

2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1 equivalent) is subjected to a Buchwald-Hartwig amination with 2-bromotoluene (1.2 equivalents). The reaction is carried out in a sealed tube with Pd₂(dba)₃ (0.05 equivalents) as the catalyst, Xantphos (0.1 equivalents) as the ligand, and cesium carbonate (2.5 equivalents) as the base in anhydrous 1,4-dioxane. The mixture is heated at 110°C for 18 hours. After cooling, the reaction is diluted with ethyl acetate and water. The aqueous layer is acidified with citric acid, and the resulting precipitate is filtered, washed with water, and dried to afford 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid.

Step 3: Synthesis of (2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)(morpholino)methanone (this compound)

To a solution of 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents). The mixture is stirred at room temperature for 30 minutes. Morpholine (1.5 equivalents) is then added, and the reaction is stirred at room temperature for an additional 12 hours. The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield this compound.

AlphaScreen Assay for PBRM1-BD2 Inhibition

This assay quantifies the ability of a compound to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

His-tagged PBRM1-BD2 protein.

-

Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.

-

Streptavidin-coated Donor beads (PerkinElmer).

-

Nickel Chelate Acceptor beads (PerkinElmer).

-

-

Procedure:

-

In a 384-well white opaque plate, add 5 µL of His-tagged PBRM1-BD2 (final concentration 20 nM) and 5 µL of biotinylated H4K16ac peptide (final concentration 20 nM) to each well.

-

Add 100 nL of this compound in DMSO at various concentrations. For the negative control, add 100 nL of DMSO.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 20 µg/mL each) in assay buffer.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) or equivalent instrument with AlphaScreen detection capabilities.

-

The IC50 values are calculated from the dose-response curves using a nonlinear regression model.

-

Differential Scanning Fluorimetry (DSF) Assay

DSF is used to assess the binding of this compound to PBRM1-BD2 by measuring the change in the protein's melting temperature (Tm).

-

Reagents and Buffers:

-

DSF Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.

-

PBRM1-BD2 protein.

-

SYPRO Orange dye (5000x stock in DMSO, Invitrogen).

-

-

Procedure:

-

Prepare a master mix containing PBRM1-BD2 protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.

-

Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

-

Add 1 µL of this compound in DMSO at various concentrations. For the negative control, add 1 µL of DMSO.

-

Seal the plate and centrifuge briefly.

-

Run the assay in a real-time PCR instrument. The temperature is ramped from 25°C to 95°C with a ramp rate of 1°C/minute.

-

The fluorescence is monitored continuously.

-

The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.

-

Visualizations

PBRM1 in the PBAF Chromatin Remodeling Pathway

Caption: PBRM1's role in the PBAF complex and gene regulation.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the PBRM1 bromodomain. Its discovery through a fragment-based approach and subsequent optimization has yielded a potent and selective inhibitor. The data and protocols presented in this document provide a comprehensive resource for researchers in the fields of epigenetics, chromatin biology, and oncology who are interested in targeting the PBRM1-PBAF complex for therapeutic intervention. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to assess its full therapeutic potential.

References

The Core Function of PBRM1 Bromodomain 2: A Technical Guide for Researchers

An In-depth Examination of PBRM1's Second Bromodomain as a Key Regulator in Chromatin Biology and Disease

Introduction

Polybromo-1 (PBRM1), a key subunit of the ATP-dependent chromatin remodeling complex PBAF (Polybromo-associated BRG1-associated factors), plays a critical role in the regulation of gene expression. Its function as a tumor suppressor is particularly prominent in clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently mutated genes. PBRM1 is unique in that it contains six tandem bromodomains (BDs), which are structural motifs that recognize and bind to acetylated lysine residues on histone tails and other proteins. Among these, the second bromodomain (BD2) has emerged as a critical functional hub, mediating the recruitment of the PBAF complex to chromatin and playing a pivotal role in its biological activities. This technical guide provides a comprehensive overview of the function of PBRM1 BD2, intended for researchers, scientists, and professionals in drug development.

Core Function and Binding Profile of PBRM1 Bromodomain 2

PBRM1's BD2, in conjunction with BD4, is a primary reader of histone H3 acetylated at lysine 14 (H3K14ac).[1][2] This interaction is crucial for anchoring the PBAF complex to specific genomic loci, thereby influencing chromatin structure and gene transcription.[3] A unique and critical aspect of BD2's function is its dual binding capability. In addition to recognizing acetylated histones, both BD2 and BD4 have been shown to bind to double-stranded RNA (dsRNA).[1][4][5] This interaction with RNA enhances the affinity of these bromodomains for H3K14ac peptides, suggesting a cooperative mechanism for chromatin targeting.[5]

The binding of PBRM1 BD2 to its ligands is a key determinant of its function. The dissociation constant (Kd) is a measure of the binding affinity between a protein and a ligand, with a lower Kd value indicating a stronger affinity. Similarly, the half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following tables summarize the available quantitative data for PBRM1 BD2 binding to its natural ligands and to various synthetic inhibitors.

Data Presentation: Quantitative Binding Affinities of PBRM1 BD2

Table 1: Binding Affinities of PBRM1 BD2 for Natural Ligands

| Ligand | Binding Affinity (Kd) | Method | Reference |

| H3K14ac peptide | 0.41 ± 0.03 mM | NMR | [5] |

| H3K14ac peptide (in the presence of dsRNAI) | 0.32 ± 0.06 mM | NMR | [5] |

| dsRNAI | ~25 µM | NMR | [5] |

Table 2: Inhibitory Activities of Selected Compounds against PBRM1 BD2

| Compound | IC50 (µM) | Kd (µM) | Method | Reference |

| PBRM1-BD2-IN-1 | 0.2 ± 0.02 | 0.7 | AlphaScreen, ITC | [1] |

| PBRM1-BD2-IN-2 | 1.0 | 9.3 | AlphaScreen, ITC | [6] |

| Compound 5 | - | 45.3 | NMR | [1] |

| Compound 7 | 0.2 ± 0.02 | 0.7 | AlphaScreen, ITC | [1] |

| Compound 8 | 6.3 ± 1.4 | 6.9 | AlphaScreen, ITC | [1] |

| Compound 11 | 1.0 ± 0.2 | 9.3 | AlphaScreen | [1] |

| Compound 15 | 0.2 ± 0.04 | - | AlphaScreen | [1] |

| Compound 16 | 0.26 ± 0.04 | 1.5 ± 0.9 | AlphaScreen, ITC | [1] |

| PBRM1-BD2-IN-8 | 0.16 | 4.4 | AlphaScreen, ITC | [7] |

Signaling Pathways and Functional Implications

The function of PBRM1 BD2 is integral to the broader role of the PBAF complex in gene regulation. By tethering the complex to chromatin, BD2 facilitates the ATP-dependent remodeling of nucleosomes, which in turn alters the accessibility of DNA to transcription factors and other regulatory proteins. This process is fundamental to the control of gene expression.

Loss of PBRM1 function, often through mutations that affect its bromodomains, has significant consequences. In the context of ccRCC, PBRM1 deficiency can lead to the activation of pro-tumorigenic pathways, such as the NF-κB signaling pathway.[8][9][10] This highlights the critical role of PBRM1, and by extension its BD2, in maintaining cellular homeostasis and suppressing tumor development.

The following diagram illustrates the central role of PBRM1 BD2 in the PBAF complex and its downstream effects on gene regulation and cellular processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PBRM1 BD2 function.

Nuclear Magnetic Resonance (NMR) Titration for Binding Affinity

This protocol is used to determine the binding affinity of PBRM1 BD2 for its ligands, such as acetylated histone peptides and RNA.

-

Protein Preparation: Express and purify ¹⁵N-labeled PBRM1 BD2 protein. The final buffer for NMR should be optimized for protein stability and NMR data quality (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT).

-

Ligand Preparation: Synthesize or purchase the H3K14ac peptide and dsRNA. Dissolve them in the same NMR buffer as the protein.

-

NMR Data Acquisition: Record a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PBRM1 BD2 at a known concentration (e.g., 50-100 µM).

-

Titration: Add increasing molar equivalents of the ligand to the protein sample. After each addition, allow the sample to equilibrate and record a new ¹H-¹⁵N HSQC spectrum.

-

Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding. The magnitude of the CSPs is a function of the ligand concentration.

-

Kd Calculation: Fit the CSP data to a binding isotherm equation to calculate the dissociation constant (Kd). For titrations with dsRNA, typical protein:RNA molar ratios tested are 1:0, 1:0.1, 1:0.25, 1:0.5, 1:1, 1:2, 1:4, and 1:6.[5]

Sequential Salt Extraction (SSE) Assay for Chromatin Binding

This assay assesses the relative affinity of PBRM1 for bulk chromatin within cells.

-

Cell Culture and Nuclei Isolation: Culture cells of interest (e.g., ccRCC cell lines with and without PBRM1 expression) to confluency. Harvest the cells and lyse them in a hypotonic buffer (e.g., Buffer A: 25 mM HEPES pH 7.6, 25 mM KCl, 5 mM MgCl₂, 0.05 mM EDTA, 0.1% NP-40, 10% glycerol) to isolate the nuclei.[11][12]

-

Initial Wash: Resuspend the nuclear pellet in a low-salt buffer (mRIPA with 0 mM NaCl) to wash away loosely bound nuclear proteins.[11]

-

Sequential Extraction: Sequentially resuspend the chromatin pellet in a series of buffers with increasing NaCl concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). At each step, incubate on ice and then centrifuge to separate the eluted proteins (supernatant) from the remaining chromatin-bound proteins (pellet).[11]

-

Protein Analysis: Analyze the protein content of each supernatant fraction by SDS-PAGE and Western blotting using an antibody specific for PBRM1.

-

Data Interpretation: The salt concentration at which PBRM1 elutes from the chromatin is indicative of its binding affinity. A higher salt concentration required for elution suggests a stronger interaction with chromatin.

Cell Proliferation Competition Assay

This assay is used to determine the effect of PBRM1 and its mutants on cell growth.

-

Cell Line Generation: Generate stable cell lines that inducibly express wild-type PBRM1 or specific BD2 mutants in a PBRM1-null background (e.g., Caki2 cells). A control cell line expressing a fluorescent protein (e.g., GFP) is also required.

-

Co-culture: Plate an equal number of the PBRM1-expressing cells and the GFP-labeled control cells together in the same culture dish.

-

Induction and Growth: Induce the expression of the PBRM1 constructs (e.g., with doxycycline). Allow the cells to proliferate for a set period (e.g., several days).

-

Flow Cytometry Analysis: Harvest the cells at different time points and analyze the population by flow cytometry. The percentage of GFP-positive and GFP-negative cells is quantified.

-

Data Analysis: A change in the ratio of the two cell populations over time indicates a difference in their proliferation rates. A decrease in the proportion of PBRM1-expressing cells relative to the GFP-control cells suggests that PBRM1 expression suppresses cell growth.

Conclusion

PBRM1's second bromodomain is a multifaceted and critical component of the PBAF chromatin remodeling complex. Its ability to recognize both acetylated histones and double-stranded RNA provides a sophisticated mechanism for targeting the PBAF complex to specific genomic locations. This targeting is essential for the regulation of gene expression and the maintenance of cellular processes that are often dysregulated in cancer. The quantitative data on its binding affinities and the effects of inhibitors underscore its potential as a therapeutic target. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate functions of PBRM1 BD2 and its role in health and disease. A deeper understanding of this key domain will undoubtedly pave the way for novel therapeutic strategies targeting chromatin remodeling pathways in cancer and other diseases.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. Sequential Salt Extractions for the Analysis of Bulk Chromatin Binding Properties of Chromatin Modifying Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

PBRM1-BD2-IN-4: A Technical Guide to a Selective Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of small molecule inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. The following information is based on published data for potent and selective PBRM1-BD2 inhibitors, offering insights into their binding characteristics, mechanism of action, and the experimental protocols used for their evaluation.

Core Concept: Targeting PBRM1 in Cancer

PBRM1 is a subunit of the PBAF (PBRM1-associated BRG1/BRM-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] It contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to specific chromatin regions.[2] The second bromodomain, PBRM1-BD2, is critical for the association of the PBAF complex with chromatin and has been identified as a therapeutic target.[1][3] Dysregulation of PBRM1 function is implicated in various cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer, making selective inhibitors of its bromodomains valuable tools for research and potential drug development.[1][2]

Quantitative Binding and Activity Data

The following tables summarize the binding affinities and inhibitory concentrations of representative PBRM1-BD2 inhibitors. These compounds were developed through fragment screening and subsequent structure-activity relationship (SAR) studies.

Table 1: Binding Affinities (Kd) of PBRM1-BD2 Inhibitors Determined by Isothermal Titration Calorimetry (ITC)

| Compound | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) | SMARCA4 Kd (μM) |

| 5 | 18.4 | 179 | 142 |

| 7 | 0.7 | 0.35 | 5.0 |

| 8 | 6.9 | 3.3 | No Detectable Binding |

| 11 | 9.3 | 10.1 | 69 |

| PBRM1-BD2-IN-8 (34) | 4.4 | 25 | Not Reported |

Table 2: In Vitro Inhibitory Activity (IC50) Determined by AlphaScreen Assay

| Compound | PBRM1-BD2 IC50 (μM) |

| 7 | 0.2 ± 0.02 |

| 8 | 6.3 ± 1.4 |

| 15 | 0.2 ± 0.04 |

| 16 | 0.26 ± 0.04 |

| PBRM1-BD2-IN-8 (34) | 0.16 ± 0.02 |

Mechanism of Action: Disrupting Chromatin Remodeling

PBRM1 inhibitors function by competitively binding to the acetyl-lysine binding pocket of the PBRM1-BD2 domain. This prevents the recognition of acetylated histone tails by the PBAF complex, thereby disrupting its recruitment to chromatin. The ultimate consequence is an alteration in chromatin structure and the expression of genes regulated by the PBAF complex. In a cancer context, this can lead to the inhibition of cell growth and proliferation.[2]

References

PBRM1: A Novel Therapeutic Target in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostate cancer (PCa) remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for advanced and castration-resistant forms of the disease (CRPC). Emerging evidence has identified Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, as a critical player in prostate cancer progression and a promising therapeutic target. This technical guide provides a comprehensive overview of the role of PBRM1 in prostate cancer, detailing its involvement in key signaling pathways, its potential as a biomarker, and the rationale for therapeutic intervention. We present quantitative data on PBRM1 expression and mutations, detailed experimental protocols for its study, and visualizations of associated signaling pathways to empower researchers and drug development professionals in their pursuit of novel treatments for prostate cancer.

Introduction: PBRM1 and its Role in Cancer

PBRM1, also known as BAF180, is a subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a SWI/SNF chromatin remodeling complex.[1] These complexes utilize the energy of ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression.[1] PBRM1 contains six bromodomains, which recognize and bind to acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1] While PBRM1 is recognized as a tumor suppressor in some cancers, such as clear cell renal cell carcinoma, its role in prostate cancer is context-dependent and appears to be oncogenic.[2][3]

PBRM1 Expression and Mutation in Prostate Cancer

Quantitative analysis reveals a significant upregulation of PBRM1 expression in prostate cancer compared to benign prostatic hyperplasia (BPH), with higher expression correlating with increased disease aggressiveness.

Table 1: PBRM1 mRNA Expression in Prostate Cancer vs. Benign Prostatic Hyperplasia

| Comparison Group | Fold Change in PBRM1 mRNA Expression | Statistical Significance (p-value) | Reference |

| Prostate Cancer vs. BPH | 9.8-fold higher in PCa | < 0.05 | [2] |

Furthermore, increased PBRM1 mRNA levels are associated with a higher Gleason score, a key prognostic indicator in prostate cancer.[2]

Table 2: PBRM1 Mutation Frequencies in Cancer

| Cancer Type | PBRM1 Mutation Frequency (%) | Reference |

| All Cancer Types | 3.8 | [4] |

| Clear Cell Renal Cell Carcinoma | 45 | [4] |

| Metastatic Prostate Cancer | Higher frequency than non-metastatic | [5] |

| Castration-Resistant Prostate Cancer | Higher frequency of AR mutations | [6] |

While pan-cancer analyses show a PBRM1 mutation frequency of 3.8%, the frequency is notably higher in metastatic prostate cancer compared to localized disease.[4][5] Somatic mutations in PBRM1 have been identified in metastatic castration-resistant prostate cancer (mCRPC).[7]

PBRM1-Associated Signaling Pathways in Prostate Cancer

PBRM1 exerts its influence on prostate cancer progression through its involvement in several key signaling pathways.

Epithelial-Mesenchymal Transition (EMT)

PBRM1 promotes an aggressive phenotype in prostate cancer by inducing Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[8][9] This is achieved, in part, through the regulation of key EMT markers. Knockdown of PBRM1 in prostate cancer cells has been shown to decrease the expression of N-cadherin and increase the expression of E-cadherin, consistent with a reversal of EMT.[10][11] This process is believed to be mediated by the TGF-β signaling pathway.[9]

Androgen Receptor (AR) Signaling

The androgen receptor (AR) is a key driver of prostate cancer growth and progression.[6][12] Studies have shown a positive correlation between PBRM1 protein levels and the expression of the AR target gene, prostate-specific antigen (PSA), in tumors.[3] This suggests that PBRM1 may play a role in modulating AR signaling activity, a critical pathway in both hormone-sensitive and castration-resistant prostate cancer. The precise mechanisms of this interaction are still under investigation but may involve PBRM1-mediated chromatin remodeling at AR binding sites.

DNA Damage Response (DDR) and Synthetic Lethality

A pivotal discovery has been the role of PBRM1 in the DNA damage response (DDR). PBRM1-deficient cancer cells exhibit increased replication stress and genomic instability.[13] This vulnerability creates a synthetic lethal interaction with inhibitors of Poly(ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[13][14] PBRM1-defective cells are approximately 10 to 100 times more sensitive to PARP inhibitors.[13] Treatment of PBRM1-deficient cells with PARP or ATR inhibitors leads to an accumulation of cytosolic DNA, which in turn activates the cGAS-STING innate immune signaling pathway, potentially enhancing anti-tumor immunity.[13][14]

Table 3: IC50 Values of PARP and ATR Inhibitors in PBRM1-Deficient vs. Proficient Cancer Cells

| Cell Line | PBRM1 Status | Inhibitor | IC50 (µM) | Reference |

| DU145 (Prostate) | Wild-Type | Olaparib | ~5.7-10.4 | [15][16] |

| DU145 (Prostate) | BRCA1 KO | Olaparib | 0.067 | [15] |

| PC-3 (Prostate) | Wild-Type | AZD2281 (Olaparib) | 4.24 | [3] |

| LNCaP (Prostate) | Wild-Type | AZD2281 (Olaparib) | 50.64 | [3] |

| PC-3 (Prostate) | Wild-Type | AZD6738 (Ceralasertib) | 0.43 | [3] |

| LNCaP (Prostate) | Wild-Type | AZD6738 (Ceralasertib) | 0.38 | [3] |

Note: Data for PBRM1 knockout prostate cancer cell lines with these specific inhibitors is still emerging. The BRCA1 KO data is included as a reference for PARP inhibitor sensitivity in a DDR-deficient context.

Experimental Protocols for PBRM1 Research in Prostate Cancer

The following protocols provide a framework for key experiments to investigate the role of PBRM1 in prostate cancer.

PBRM1 Knockdown in Prostate Cancer Cell Lines

This protocol describes the use of shRNA to stably knock down PBRM1 expression in prostate cancer cell lines such as PC-3.

-

Cell Culture: Culture PC-3 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

-

Lentiviral Transduction: Transduce PC-3 cells with lentiviral particles containing PBRM1-targeting shRNA or a non-targeting control shRNA. Use a multiplicity of infection (MOI) optimized for the cell line. Polybrene (8 µg/mL) can be added to enhance transduction efficiency.

-

Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin (or another appropriate selection antibiotic) to the culture medium at a pre-determined optimal concentration.

-

Validation: Confirm PBRM1 knockdown by Western blotting and qRT-PCR.

Western Blotting for PBRM1

This protocol outlines the detection of PBRM1 protein levels by Western blotting.[14][17][18][19][20]

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PBRM1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Viability Assay (MTT/CCK-8)

This protocol is for assessing the effect of PBRM1 knockdown or inhibition on cell viability.[10][21][22][23]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treatment: Treat cells with PBRM1 inhibitors or use PBRM1 knockdown cells.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilization, 450 nm for CCK-8).

-

Analysis: Calculate cell viability as a percentage of the control.

Chromatin Immunoprecipitation (ChIP)

This protocol is for identifying the genomic regions occupied by PBRM1.[24]

-

Cross-linking: Cross-link cells with 1% formaldehyde.

-

Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against PBRM1 or an IgG control overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).

Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with PBRM1.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against PBRM1 or an IgG control.

-

Immune Complex Capture: Capture the antibody-protein complexes with protein A/G beads.

-

Washes and Elution: Wash the beads and elute the protein complexes.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Therapeutic Implications and Future Directions

The multifaceted role of PBRM1 in prostate cancer presents several exciting therapeutic opportunities.

-

Direct Inhibition of PBRM1: The development of small molecule inhibitors targeting the bromodomains of PBRM1 is a promising strategy to counteract its oncogenic functions in prostate cancer.[3]

-

Synthetic Lethality with PARP/ATR Inhibitors: For prostate cancers with PBRM1 loss-of-function mutations, treatment with PARP or ATR inhibitors represents a targeted therapeutic approach.[13][14] Clinical trials evaluating these inhibitors in patients with DDR gene alterations are ongoing.

-

Combination with Immunotherapy: The activation of the cGAS-STING pathway in PBRM1-deficient tumors treated with PARP/ATR inhibitors suggests that this combination could enhance the efficacy of immune checkpoint inhibitors.[13][14]

Future research should focus on elucidating the precise molecular mechanisms underlying PBRM1's function in different stages of prostate cancer, identifying reliable biomarkers to select patients who will benefit from PBRM1-targeted therapies, and developing novel therapeutic agents with improved specificity and efficacy.

Conclusion

PBRM1 has emerged as a critical regulator of prostate cancer progression, with a demonstrated role in promoting aggressive phenotypes and a potential vulnerability that can be exploited for therapeutic gain. Its involvement in EMT, AR signaling, and the DNA damage response underscores its significance as a therapeutic target. The continued investigation of PBRM1 and its associated pathways will undoubtedly pave the way for the development of innovative and personalized treatment strategies for patients with prostate cancer.

References

- 1. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]

- 2. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Activity of DNA Damage Response Inhibitors in Combination with Radium-223 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metastatic prostate cancer is associated with distinct higher frequency of genetic mutations at diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and prevalence of castration-resistant prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epithelial–Mesenchymal Transition Signaling and Prostate Cancer Stem Cells: Emerging Biomarkers and Opportunities for Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epithelial-mesenchymal transition in prostate cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]

- 12. e-century.us [e-century.us]

- 13. urotoday.com [urotoday.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3D CRISPR screen in prostate cancer cells reveals PARP inhibitor sensitization through TBL1XR1-SMC3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. biorxiv.org [biorxiv.org]

PBRM1-BD2-IN-4: A Chemical Probe for the PBAF Chromatin Remodeling Complex

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PBRM1-BD2-IN-4, a selective chemical probe targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family.[1][2] The PBAF complex plays a crucial role in regulating gene expression and maintaining genome stability by altering nucleosome positioning.[3][4] Dysregulation of the PBAF complex, often through mutations in PBRM1, is implicated in various cancers, including clear cell renal cell carcinoma and prostate cancer.[1][5][6] This guide details the biochemical and cellular activity of a potent PBRM1-BD2 inhibitor, serving as a representative chemical probe for studying PBAF complex function.

Core Data Summary

The following tables summarize the quantitative data for a representative PBRM1-BD2 inhibitor, highlighting its potency and selectivity. This inhibitor was developed through structure-activity relationship (SAR) studies on initial fragment hits.[1]

Table 1: Biochemical Activity of PBRM1-BD2 Inhibitor

| Target | Assay | IC50 (µM) | Kd (µM) |

| PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 | 0.7 |

| PBRM1-BD5 | ITC | - | 0.35 |

Table 2: Selectivity Profile of PBRM1-BD2 Inhibitor

| Bromodomain | Assay | ΔTm (°C) | Kd (µM) |

| SMARCA2B | DSF | 3.0 | - |

| SMARCA4 | DSF | 3.1 | 5.0 |

| ASH1L | ITC | - | No binding detected |

Mechanism of Action and Signaling Context

PBRM1 contains six bromodomains that recognize acetylated lysine residues on histone tails, tethering the PBAF complex to specific chromatin locations.[5][7] The second bromodomain (BD2) is critical for this interaction and for the PBAF complex's role in gene expression regulation.[1][5] The PBRM1-BD2 inhibitor acts by competitively binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby displacing the PBAF complex from its chromatin targets. This disruption of PBAF localization can modulate the expression of genes involved in cell cycle progression and other cancer-related pathways.

Caption: Inhibition of PBRM1-BD2 by the chemical probe disrupts PBAF complex recruitment to chromatin, leading to altered gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (Kd) of the inhibitor to various bromodomains.

Workflow:

Caption: Workflow for determining binding affinity (Kd) using Isothermal Titration Calorimetry.

Protocol:

-

Purified bromodomain proteins (e.g., PBRM1-BD2, PBRM1-BD5, SMARCA4) are dialyzed into the appropriate ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

The inhibitor is dissolved in the same buffer to the desired concentration.

-

The protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.

-

The heat released or absorbed during each injection is measured.

-

The resulting data are integrated and fit to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to quantify the inhibitory activity (IC50) of compounds against the interaction between PBRM1-BD2 and an acetylated histone peptide.

Protocol:

-

A biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) is incubated with streptavidin-coated donor beads.

-

GST-tagged PBRM1-BD2 is incubated with glutathione-coated acceptor beads.

-

The inhibitor is serially diluted and added to the assay plate.

-

The PBRM1-BD2-acceptor bead complex and the H3K14ac-donor bead complex are added to the wells containing the inhibitor.

-

The plate is incubated in the dark to allow for binding.

-

When the donor and acceptor beads are in close proximity (due to the protein-peptide interaction), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission at 520-620 nm.

-

The signal is read on an appropriate plate reader.

-

The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Viability Assay

This assay assesses the effect of the PBRM1-BD2 inhibitor on the growth of cancer cell lines.

Protocol:

-

Human prostate cancer cell lines (e.g., LNCaP, PC3) and a control cell line (e.g., RWPE-1) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of the PBRM1-BD2 inhibitor.

-

The cells are incubated for a defined period (e.g., 6 days).

-

Cell viability is measured using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

The results are expressed as a percentage of the viability of untreated control cells.

Conclusion

This compound and related compounds represent a valuable class of chemical probes for elucidating the biological functions of the PBAF complex. Their selectivity and cell activity make them powerful tools for studying the role of PBRM1-mediated chromatin remodeling in both normal physiology and disease states, particularly in cancer. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize these probes in their own investigations, paving the way for a deeper understanding of PBAF biology and the development of novel therapeutic strategies.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PBRM1-BD2-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBRM1 (Polybromo-1), a key component of the PBAF (PBRM1-associated BRG1/BRM-associated factors) chromatin remodeling complex, plays a critical role in regulating gene expression and maintaining genomic integrity.[1] Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma and its role as a tumor promoter in prostate cancer, has made it a significant target for therapeutic development.[2] PBRM1-BD2-IN-4 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, a critical domain for its chromatin binding and function.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

| Property | Value/Recommendation |

| Molecular Weight | Data not available for this compound. Similar compounds have molecular weights in the range of 300-400 g/mol . |

| Solubility | Soluble in DMSO (e.g., 10 mM stock solution). For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[3] |

| Storage | Store solid compound at -20°C for up to two years. Store DMSO stock solutions in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] |

Mechanism of Action

PBRM1 is a subunit of the PBAF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby altering the accessibility of DNA to transcription factors. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. The second bromodomain, PBRM1-BD2, is crucial for the PBAF complex's localization to chromatin.[2]

This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of PBRM1-BD2. This prevents the recruitment of the PBAF complex to chromatin, leading to alterations in the expression of PBRM1-target genes. In prostate cancer, where PBRM1 can act as a tumor promoter, this inhibition can lead to decreased cell viability.[1][2]

Figure 1: Simplified signaling pathway of PBRM1 and the inhibitory action of this compound.

Biochemical and Cellular Activity

This compound has been characterized through various biochemical and cellular assays. The following table summarizes its key activity data.

| Assay Type | Target | Cell Line | IC50 | Kd | Reference |

| Biochemical Assay | PBRM1-BD2 | - | 0.2 ± 0.04 µM | 5.5 µM | [2] |

| Biochemical Assay | PBRM1-BD5 | - | - | 11.1 µM | [2] |

| Cell Viability Assay | - | LNCaP (Prostate Cancer) | ~9 µM | - | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Preparation of this compound Stock and Working Solutions

Figure 2: Workflow for preparing this compound solutions.

Materials:

-

This compound solid compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium appropriate for the cell line

Protocol:

-

Stock Solution (10 mM):

-

Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.

-

Carefully weigh the compound and dissolve it in the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM).

-

Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the inhibitor.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cells of interest (e.g., LNCaP prostate cancer cells)

-

96-well opaque-walled plates suitable for luminescence measurements

-

This compound working solutions

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the cell viability (%) against the log of the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis for PBRM1 Target Engagement

This protocol is used to assess the effect of this compound on the protein levels of PBRM1 itself or its downstream targets.

Figure 3: General workflow for Western Blot analysis.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Bradford assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-PBRM1, anti-c-Myc)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the PBRM1 bromodomain in various cellular contexts, particularly in cancer research. The protocols provided here offer a framework for investigating its effects on cell viability and target engagement. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for PBRM1-BD2 Inhibitors in Cancer Cell Lines

Disclaimer: As of October 2025, publicly available information specifically detailing a compound named "PBRM1-BD2-IN-4" is limited. The following application notes and protocols are based on the characteristics and published data of potent and selective inhibitors of the second bromodomain (BD2) of Polybromo-1 (PBRM1), such as PBRM1-BD2-IN-5 and PBRM1-BD2-IN-8. These compounds serve as representative examples for researchers investigating the therapeutic potential of targeting PBRM1-BD2 in cancer.

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a significant role in regulating gene expression.[1][2] Its six bromodomains recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[1][2] The second bromodomain, PBRM1-BD2, is crucial for this interaction and has emerged as a therapeutic target in certain cancers where PBRM1 acts as a tumor promoter, such as in prostate cancer.[3][4][5] PBRM1-BD2 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the PBRM1-BD2 domain, disrupting its chromatin-localizing function and thereby modulating gene expression and inhibiting cancer cell proliferation.[1][4]

Mechanism of Action

PBRM1-BD2 inhibitors function by preventing the recruitment of the PBAF complex to chromatin. This disruption of chromatin remodeling can lead to altered expression of genes involved in cell cycle progression, stress response, and oncogenic signaling pathways. In PBRM1-dependent cancer cells, this can result in decreased cell viability and tumor growth suppression.

Caption: Mechanism of action of a PBRM1-BD2 inhibitor.

Quantitative Data

The following table summarizes the biochemical and cellular activities of representative PBRM1-BD2 inhibitors based on available data.

| Compound | Target | Kd (μM) | IC50 (μM) | Cell Line | Cell-Based IC50 (μM) |

| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 | 0.26 | LNCaP | ~10 (5 days) |

| PBRM1-BD5 | 3.9 | - | |||

| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4 | 0.16 | LNCaP | ~9 (48 hours) |

| PBRM1-BD5 | 25 | - |

Data is compiled from publicly available sources and supplier information.[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of a PBRM1-BD2 inhibitor on the proliferation of a PBRM1-dependent cancer cell line, such as LNCaP (prostate cancer).

Materials:

-

PBRM1-BD2 inhibitor (e.g., PBRM1-BD2-IN-5 or PBRM1-BD2-IN-8)

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

DMSO (for compound dilution)

Procedure:

-

Cell Seeding:

-

Trypsinize and count LNCaP cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the PBRM1-BD2 inhibitor in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

-

Include a vehicle control (DMSO only) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

-

-

Incubation:

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (wells with medium only).

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Caption: Workflow for a cell viability assay.

Protocol 2: AlphaScreen Target Engagement Assay

This protocol outlines a method to measure the ability of a PBRM1-BD2 inhibitor to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.

Materials:

-

Recombinant His-tagged PBRM1-BD2 protein

-

Biotinylated H3K14ac peptide

-

AlphaScreen™ IgG (Protein A) Donor Beads

-

AlphaLISA® Nickel Chelate Acceptor Beads

-

Anti-His antibody

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white opaque microplates

-

PBRM1-BD2 inhibitor and DMSO

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the PBRM1-BD2 inhibitor in assay buffer. Include a DMSO vehicle control.

-

-

Assay Reaction:

-

In a 384-well plate, add the following in order:

-

PBRM1-BD2 inhibitor or DMSO vehicle.

-

Recombinant His-tagged PBRM1-BD2 protein (final concentration ~20 nM).

-

Biotinylated H3K14ac peptide (final concentration ~20 nM).

-

-

Incubate for 30 minutes at room temperature.

-

-

Bead Addition:

-

In a separate tube, pre-incubate the AlphaLISA Acceptor beads with the anti-His antibody.

-

Add the pre-incubated Acceptor beads and the Donor beads to the wells.

-

Protect the plate from light.

-

-

Incubation:

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

-

Detection:

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control (representing 100% interaction).

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Conclusion

Inhibitors of PBRM1-BD2 represent a promising class of targeted therapies for specific cancer types. The protocols and data presented here provide a framework for researchers to investigate the cellular and biochemical effects of these compounds. Careful optimization of experimental conditions and the use of appropriate cancer cell line models will be crucial for elucidating their full therapeutic potential.

References

- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PBRM1-BD2-IN-4 in Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and is frequently mutated in various cancers, most notably clear cell renal cell carcinoma.[1][2][3] Its six bromodomains are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions to modulate gene transcription.[4] The second bromodomain (BD2) of PBRM1 is crucial for its association with chromatin and its role in regulating cell proliferation.[5][6] PBRM1-BD2-IN-4 is a selective, cell-active small molecule inhibitor designed to target the PBRM1-BD2 bromodomain, offering a valuable tool for studying the biological functions of PBRM1 and as a potential therapeutic agent. By binding to PBRM1-BD2, the inhibitor disrupts the interaction between PBRM1 and acetylated histones, leading to altered gene expression and inhibition of cancer cell growth.[4]

These application notes provide detailed protocols for utilizing this compound in cellular growth inhibition studies, including methodologies for assessing its potency and cellular effects.

Mechanism of Action

PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which alters chromatin structure to regulate gene accessibility. The bromodomains of PBRM1, particularly BD2 and BD4, recognize and bind to acetylated histone tails, a key mechanism for localizing the PBAF complex to specific genomic loci.[1][3][6] This targeted chromatin remodeling influences the expression of genes involved in critical cellular processes such as cell cycle control, DNA repair, and metabolism.[7]

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the PBRM1-BD2 domain. This inhibition prevents the recruitment of the PBAF complex to chromatin, thereby modulating the expression of PBRM1-dependent genes and leading to growth arrest in susceptible cancer cell lines.

Figure 1. Signaling pathway of PBRM1 and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the binding affinity and inhibitory activity of a representative PBRM1-BD2 inhibitor, PBRM1-BD2-IN-2. This data is provided as a reference for the expected potency of this compound.

| Compound | Target | Kd (μM) | IC50 (μM) | Cell Line | Assay Type |

| PBRM1-BD2-IN-2 | PBRM1-BD2 | 9.3 | 1.0 | PBRM1-dependent prostate cancer | Growth Inhibition |

| PBRM1-BD2-IN-2 | PBRM1-BD5 | 10.1 | - | - | Binding Assay |

| PBRM1-BD2-IN-2 | SMARCA2B | 18.4 | - | - | Binding Assay |

| PBRM1-BD2-IN-2 | SMARCA4 | 69 | - | - | Binding Assay |

Data for PBRM1-BD2-IN-2 is presented as a proxy for this compound.[8]

Experimental Protocols

Protocol 1: Cell-Based Growth Inhibition Assay

This protocol details the steps to determine the IC50 value of this compound in a cancer cell line of interest.

Materials:

-

This compound

-

PBRM1-dependent cancer cell line (e.g., LNCaP for prostate cancer) and a control cell line (e.g., PC3)[5]

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[8] Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[8]

-

-

Cell Viability Measurement:

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).

-

Measure the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Figure 2. Experimental workflow for the cell-based growth inhibition assay.

Protocol 2: Chromatin Binding Assay (Cellular Thermal Shift Assay - CETSA)

This protocol can be used to verify the engagement of this compound with its target, PBRM1, inside the cells.

Materials:

-

This compound

-

Cancer cell line expressing PBRM1

-

PBS (Phosphate-Buffered Saline)

-